![molecular formula C5H4ClNO2S B1348577 2-Chloro-4-methylthiazole-5-carboxylic acid CAS No. 40003-48-3](/img/structure/B1348577.png)
2-Chloro-4-methylthiazole-5-carboxylic acid
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Overview
Description
“2-Chloro-4-methylthiazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H4ClNO2S . It has a molecular weight of 177.61 .
Synthesis Analysis
The synthesis of “2-Chloro-4-methylthiazole-5-carboxylic acid” involves several steps. For instance, one method involves the reaction of cesium carbonate, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 2-chloro-4-methylthiazole-5-carboxylic acid in THF (Tetrahydrofuran) and water .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methylthiazole-5-carboxylic acid” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The InChI code for this compound is 1S/C5H5ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h10H,1H3,(H,8,9) .
Chemical Reactions Analysis
The thiazole ring in “2-Chloro-4-methylthiazole-5-carboxylic acid” has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .
Physical And Chemical Properties Analysis
“2-Chloro-4-methylthiazole-5-carboxylic acid” is a solid substance . It has a molecular weight of 177.61 and an empirical formula of C5H4ClNO2S .
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound is used in the chemoenzymatic synthesis of bioactive molecules that have significant medicinal value for human diseases, particularly those derived from bacterial benzoyl coenzyme A ligase and plant type III polyketide synthase .
Anhydride Compound Production
It serves as a precursor in the synthesis of various anhydride compounds when condensed with different acid anhydrides, which have potential applications in material science and pharmaceuticals .
Substrate for Thiazole Derivatives
The compound acts as a substrate in the efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole derivatives, which are important in various chemical reactions and potential drug development .
Xanthine Oxidase Inhibition
Derivatives of thiazole-5-carboxylic acid, including this compound, have been studied for their potent inhibitory effects on xanthine oxidase, an enzyme involved in hyperuricemia and gout .
Design of Selenourea Compounds
It is involved in the design and synthesis of a novel group of selenourea bearing a thiazole ring, which has implications in medicinal chemistry and drug design .
Lipophilicity Determination
The compound is used in determining the experimental lipophilicity of new derivatives of thiadiazole carboxylic acid hydrazide, which is crucial in pharmacokinetics and drug design .
Safety and Hazards
The safety data sheet for “2-Chloro-4-methylthiazole-5-carboxylic acid” indicates that it is classified under GHS07 and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-methylthiazole-5-carboxylic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-chloro-4-methylthiazole-5-carboxylic acid is currently unavailable .
properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUFDQVROYUUBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349844 |
Source
|
Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylthiazole-5-carboxylic acid | |
CAS RN |
40003-48-3 |
Source
|
Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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